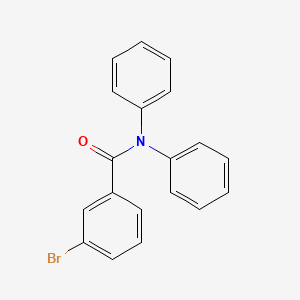![molecular formula C17H26N2O2S B6093105 4-{[5-(1-isobutyl-2-pyrrolidinyl)-2-thienyl]carbonyl}morpholine trifluoroacetate](/img/structure/B6093105.png)
4-{[5-(1-isobutyl-2-pyrrolidinyl)-2-thienyl]carbonyl}morpholine trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[5-(1-isobutyl-2-pyrrolidinyl)-2-thienyl]carbonyl}morpholine trifluoroacetate, also known as CTM, is a synthetic compound that has been extensively investigated for its potential use in scientific research. CTM is a potent and selective inhibitor of the dopamine transporter (DAT), a protein that plays a critical role in the regulation of dopamine levels in the brain.
作用机制
4-{[5-(1-isobutyl-2-pyrrolidinyl)-2-thienyl]carbonyl}morpholine trifluoroacetate works by binding to the DAT protein and preventing the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have a range of effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific experimental conditions. It has been shown to increase the release of dopamine in the striatum, which is a brain region that is involved in the regulation of movement and reward. This compound has also been shown to increase locomotor activity in rodents and to produce changes in the expression of various genes in the brain.
实验室实验的优点和局限性
One of the main advantages of 4-{[5-(1-isobutyl-2-pyrrolidinyl)-2-thienyl]carbonyl}morpholine trifluoroacetate is its high selectivity for DAT, which makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. However, this compound has some limitations for lab experiments, including its relatively short half-life and the potential for off-target effects at higher concentrations.
未来方向
There are several potential future directions for research on 4-{[5-(1-isobutyl-2-pyrrolidinyl)-2-thienyl]carbonyl}morpholine trifluoroacetate. One area of interest is the development of more potent and selective DAT inhibitors that can be used to study the role of dopamine in various neurological and psychiatric disorders. Another area of interest is the investigation of the potential therapeutic applications of this compound and related compounds in the treatment of addiction, Parkinson's disease, and other conditions. Finally, there is a need for further research on the biochemical and physiological effects of this compound and related compounds, particularly in the context of different experimental conditions and animal models.
合成方法
4-{[5-(1-isobutyl-2-pyrrolidinyl)-2-thienyl]carbonyl}morpholine trifluoroacetate can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 5-(1-isobutyl-2-pyrrolidinyl)-2-thiophenecarboxylic acid, which is then reacted with morpholine to produce 4-{[5-(1-isobutyl-2-pyrrolidinyl)-2-thienyl]carbonyl}morpholine. Finally, trifluoroacetic acid is added to the product to produce the trifluoroacetate salt of this compound.
科学研究应用
4-{[5-(1-isobutyl-2-pyrrolidinyl)-2-thienyl]carbonyl}morpholine trifluoroacetate has been extensively investigated for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of DAT, which makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. This compound has been used in a wide range of studies, including investigations of drug addiction, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
[5-[1-(2-methylpropyl)pyrrolidin-2-yl]thiophen-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-13(2)12-19-7-3-4-14(19)15-5-6-16(22-15)17(20)18-8-10-21-11-9-18/h5-6,13-14H,3-4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJSOABHXIYFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC1C2=CC=C(S2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 1-(3-{3-[(cyclobutylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6093023.png)
![3-[(3-{[(3-acetylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6093035.png)

![5-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6093053.png)
![N-methyl-2-(1H-pyrazol-1-yl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6093057.png)
![4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-piperazinone](/img/structure/B6093065.png)
![4-(2-chloro-6-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6093073.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6093074.png)
![N-(3,5-dimethyl-4-isoxazolyl)-1-(1-{[(3,5-dimethyl-4-isoxazolyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6093082.png)
![2-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-3-furamide](/img/structure/B6093093.png)
![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6093096.png)
![N-(3-fluorophenyl)-2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6093101.png)
![N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(isopropylamino)nicotinamide](/img/structure/B6093103.png)

